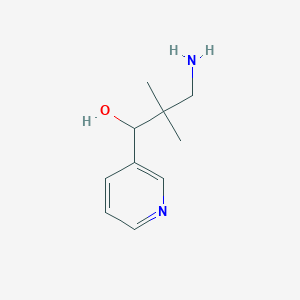![molecular formula C9H13NO2 B13180943 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[44]nonane is a spiro compound characterized by a unique structural framework that includes a spiro junction between a nitrogen-containing heterocycle and a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane can be achieved through a multi-step process involving the cyclization of appropriate precursors. One efficient method involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid . This reaction proceeds smoothly under mild conditions to yield the desired spiro compound in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the gold-catalyzed cyclization process suggests that it could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spiro junction or the alkyne moiety.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.
Applications De Recherche Scientifique
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.
Materials Science: Its spiro structure can be utilized in the development of novel materials with specific mechanical or electronic properties.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane involves its interaction with molecular targets through its spiro and alkyne moieties. These interactions can modulate biological pathways or catalytic processes. The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or coordination with metals in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones: These compounds share a similar spiro structure but differ in their substituents and functional groups.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound contains a prop-2-yn-1-yl group but lacks the spiro junction.
Uniqueness
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane is unique due to its combination of a spiro junction with a nitrogen-containing heterocycle and a dioxane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
7-prop-2-ynyl-1,4-dioxa-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C9H13NO2/c1-2-4-10-5-3-9(8-10)11-6-7-12-9/h1H,3-8H2 |
Clé InChI |
GPSSXVKYDRMNJI-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1CCC2(C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)

![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
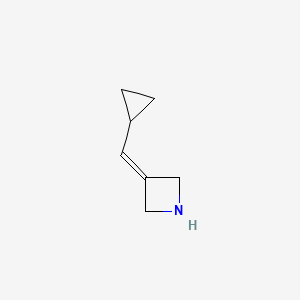
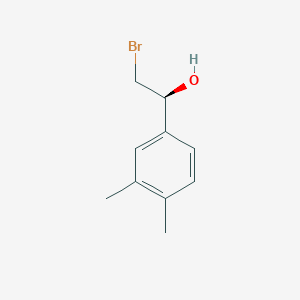
![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

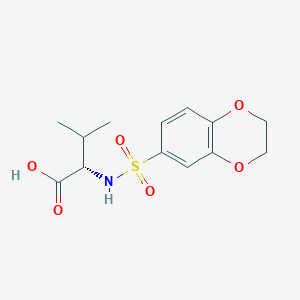
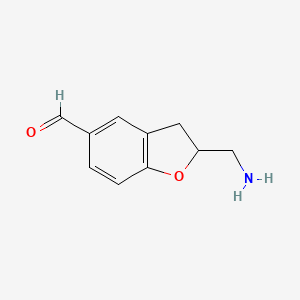
![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)

